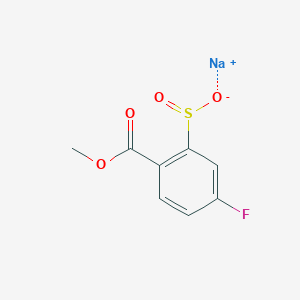

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate

Description

Properties

Molecular Formula |

C8H6FNaO4S |

|---|---|

Molecular Weight |

240.19 g/mol |

IUPAC Name |

sodium;5-fluoro-2-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H7FO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

KRPAQLUSBZTBIR-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for this compound involves the sulfonation of 5-fluoro-2-(methoxycarbonyl)benzoic acid, followed by neutralization with sodium hydroxide. The process typically requires:

- Starting Material: 5-fluoro-2-(methoxycarbonyl)benzoic acid

- Sulfonating Agent: Sulfur dioxide or chlorosulfonic acid under controlled conditions

- Neutralization: Sodium hydroxide (NaOH) to form the sodium sulfinate salt

- Solvents: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to enhance solubility and control reaction kinetics

- Temperature: Controlled low to moderate temperatures (0–50 °C) to prevent side reactions and decomposition

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid oxidation of the sulfinate group

This method ensures the selective introduction of the sulfinate group at the 1-position while preserving the fluorine and methoxycarbonyl substituents.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using continuous flow reactors equipped with automated temperature and pH control systems. This allows:

- Consistent Product Quality: Precise control over reaction parameters minimizes impurities.

- Increased Yield: Continuous removal of by-products and optimized residence time enhance conversion rates.

- Safety: Automated systems reduce exposure to hazardous reagents like sulfur dioxide.

Large-scale sulfonation reactors are commonly employed, with downstream neutralization and purification steps such as crystallization or filtration.

Alternative Synthetic Approaches

Though less common, alternative routes include:

- Direct Sulfination: Using sodium sulfite or sodium bisulfite in the presence of catalysts to introduce the sulfinate group.

- Oxidation-Reduction Sequences: Starting from sulfides or sulfonates, followed by selective reduction to sulfinate salts.

- Palladium-Catalyzed Coupling: Employing palladium catalysts to couple fluorinated aromatic precursors with sulfinate sources.

These methods are generally more complex and less efficient but may be useful for derivative synthesis.

Reaction Types Involved in Preparation

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonation | Sulfur dioxide, chlorosulfonic acid, low temp | Introduction of sulfinate group |

| Neutralization | Sodium hydroxide, aqueous or organic solvent | Formation of sodium sulfinate salt |

| Oxidation | Hydrogen peroxide, potassium permanganate | Potential side oxidation to sulfonic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | Conversion to sulfinate from sulfonate |

| Substitution | Nucleophiles (amines, thiols, halides) | Functional group modifications |

Purification Techniques

Purification typically involves:

- Crystallization: From solvents like ethyl acetate or methanol.

- Column Chromatography: Using silica gel to separate impurities.

- Recrystallization: To enhance purity and yield.

Data Tables Summarizing Preparation Aspects

Table 1: Synthetic Parameters and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 5-fluoro-2-(methoxycarbonyl)benzoic acid | Commercially available or synthesized |

| Sulfonating Agent | SO₂ gas or chlorosulfonic acid | Requires careful handling |

| Solvent | Dichloromethane, acetonitrile | Solubility and reaction control |

| Temperature | 0–50 °C | Prevents side reactions |

| Neutralization Agent | Sodium hydroxide (aqueous) | Forms sodium sulfinate salt |

| Reaction Time | 2–6 hours | Depends on scale and conditions |

| Yield | 70–85% | High purity achievable |

Table 2: Comparative Reaction Conditions for Sulfonation

| Method | Sulfonating Agent | Temperature | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Sulfonation | SO₂ gas | 0–30 °C | CH₂Cl₂, CH₃CN | High selectivity | Requires gas handling |

| Chlorosulfonic Acid Method | ClSO₃H | 0–50 °C | None or CH₂Cl₂ | Rapid reaction | Corrosive reagent |

| Sulfination with Na₂SO₃ | Sodium sulfite | 50–80 °C | Water or mixed | Mild conditions | Lower selectivity |

| Pd-Catalyzed Coupling | Pd catalyst + sulfinate | 60–100 °C | Organic solvents | Versatile, functional group tolerant | Complex catalyst system |

Scientific Research Applications

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized benzene derivatives.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen Substituents

Several structurally related compounds differ in substituents or their positions on the benzene ring:

Sodium 5-bromo-2-fluorobenzene-1-sulfinate (CID 89875837)

- Molecular Formula : C₆H₄BrFO₂S

- Substituents : Bromine (5-position), fluorine (2-position), sulfinate (1-position).

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1880256-83-6)

- Molecular Formula : C₈H₆ClNaO₄S

- Substituents : Chlorine (2-position), methoxycarbonyl (5-position), sulfinate (1-position).

- Key Differences : The chlorine substituent may increase steric hindrance compared to fluorine, affecting reaction kinetics. The methoxycarbonyl group at the 5-position (vs. 2-position in the target compound) alters electronic distribution on the aromatic ring .

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1852419-43-2)

Positional Isomers and Functional Group Variations

Sodium 4-(methoxycarbonyl)phenolate

- Molecular Formula : C₈H₇NaO₃

- Substituents: Methoxycarbonyl (4-position), phenolate (-O⁻Na⁺).

- Key Differences: The para-positioned methoxycarbonyl group creates distinct electronic effects compared to the ortho-substituted target compound. This isomer exhibits lower steric hindrance and higher solubility due to the phenolate group. Toxicity studies show a NOAEL of 250 mg/kg in rats and ready biodegradability (89% in 28 days) .

5-Fluoro-2-(methoxycarbonyl)benzoic Acid

- Molecular Formula : C₉H₇FO₄

- Substituents : Carboxylic acid (-COOH) instead of sulfinate.

- Key Differences : The carboxylic acid group increases acidity (pKa ~2–3) compared to the sulfinate (pKa ~1–2), affecting solubility and reactivity in aqueous conditions. This compound is commercially available but lacks sulfinate-specific applications .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Substituents (Position) | Molecular Weight | Key Reactivity Features |

|---|---|---|---|---|

| Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate | C₈H₅FNaO₄S | F (5), CO₂Me (2), SO₂⁻Na⁺ (1) | 234.18 | High nucleophilicity, electron-deficient ring |

| Sodium 5-bromo-2-fluorobenzene-1-sulfinate | C₆H₄BrFO₂S | Br (5), F (2), SO₂⁻Na⁺ (1) | 247.06 | Enhanced leaving-group ability |

| Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate | C₈H₆ClNaO₄S | Cl (2), CO₂Me (5) | 256.64 | Steric hindrance at 2-position |

| Sodium 4-(methoxycarbonyl)phenolate | C₈H₇NaO₃ | CO₂Me (4), O⁻Na⁺ (1) | 174.13 | High solubility, low toxicity |

Table 2: Toxicity and Environmental Impact

*Inferred from structural analogy to Sodium 4-(methoxycarbonyl)phenolate.

Biological Activity

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group, a methoxycarbonyl group, and a fluorine atom on a benzene ring. This combination of functional groups contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The presence of the fluorine atom enhances the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biomolecules.

- Redox Reactions : The sulfinate group can undergo redox reactions, potentially influencing cellular oxidative stress pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines. For instance, this compound has shown promising results in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 25 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

These findings indicate that this compound may act as an anticancer agent by inducing apoptosis and inhibiting cell growth.

Case Studies

- Anticancer Activity : A study on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to activate apoptotic pathways, leading to increased cell death in HepG2 cells.

- Antibacterial Properties : Another investigation assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial effects, particularly against Gram-positive bacteria.

- Enzyme Interaction : Research has shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Sodium 2-(methoxycarbonyl)-4-nitrobenzenesulfinate | Moderate anticancer activity | Nitro group instead of fluorine |

| Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate | Antimicrobial properties | Different nitro positioning |

| Sodium sulfinates (general class) | Versatile biological activities | Varying degrees of reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.